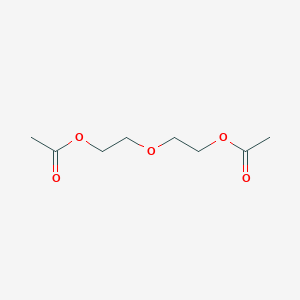

Diethylene glycol diacetate

Beschreibung

This compound has been reported in Ocimum basilicum with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-acetyloxyethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-7(9)12-5-3-11-4-6-13-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPGILLNMDGSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879242 | |

| Record name | Ethanol, 2,2'-oxybis-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-68-2 | |

| Record name | Diethylene glycol, diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydiethylene acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-oxybis-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OA65529VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylene glycol diacetate chemical properties for researchers

For immediate release:

This technical guide provides a comprehensive overview of the chemical and physical properties of diethylene glycol diacetate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and presents visual diagrams to facilitate understanding and application of this compound in a research setting.

Chemical and Physical Properties

This compound, also known as 2,2'-oxybisethanol diacetate, is a diester with a range of applications in various scientific fields. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C8H14O5 | [1][2] |

| Molecular Weight | 190.19 g/mol | [1][2] |

| CAS Number | 628-68-2 | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Mild, pleasant | [5] |

| Density | 1.101 g/cm³ at 25 °C | [1] |

| Boiling Point | 250 °C | [1][2] |

| Melting Point | 19 °C | [1][2] |

| Flash Point | 135 °C | [1][2] |

| Refractive Index | 1.431 at 20 °C | |

| Solubility | Miscible with many organic solvents.[6] It has some solubility in water, which increases with temperature.[6] |

Reactivity and Stability

This compound is an ester and thus can undergo hydrolysis, especially in the presence of strong acids or bases, to yield diethylene glycol and acetic acid.[6] This reaction is reversible.[6] It is considered a peroxide-forming chemical, and appropriate safety precautions should be taken during storage and handling.

Applications in Research and Drug Development

This compound has several applications relevant to the target audience:

-

PROTAC Linker: It is utilized as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5] The linker plays a crucial role in the efficacy of the PROTAC molecule.

-

Solvent: Due to its solvency power and high boiling point, it can be used as a solvent for a variety of organic compounds.[6] Its properties make it suitable for applications requiring slow evaporation rates.

-

Plasticizer: It finds use as a plasticizer in polymer applications.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of diethylene glycol with acetic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 628-68-2 | FD62557 [biosynth.com]

- 3. specialchem.com [specialchem.com]

- 4. Atom Scientific Ltd | Product | Ethylene Glycol Diacetate 98% (GW) [atomscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Diethylene glycol diacetate_TargetMol [targetmol.com]

An In-depth Technical Guide to the Synthesis and Purification of Diethylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Diethylene glycol diacetate, a diester of diethylene glycol and acetic acid, is a versatile compound with applications ranging from a solvent in coatings and inks to its use as a plasticizer. This technical guide provides a comprehensive overview of its synthesis and purification methods, complete with detailed experimental protocols and quantitative data to support laboratory and developmental work.

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the direct esterification of diethylene glycol with acetic acid.[1][2][3] This reaction is typically catalyzed by an acid to increase the reaction rate.[1][3][4] Another, less common, method is transesterification.[5]

1. Direct Esterification

The direct esterification process involves the reaction of diethylene glycol with an excess of acetic acid in the presence of a catalyst.[1][4] The use of a molar excess of acetic acid helps to drive the equilibrium towards the formation of the diacetate ester.[1] Water is produced as a byproduct and is typically removed to shift the reaction equilibrium towards the product side.[6]

Reaction: HO(CH₂)₂O(CH₂)₂OH + 2 CH₃COOH ⇌ CH₃COO(CH₂)₂O(CH₂)₂OCOCH₃ + 2 H₂O

A variety of acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[1][7][8][9] The choice of catalyst can influence the reaction rate and the need for subsequent neutralization steps.[7] For instance, using a solid acid catalyst like a metal-ion-modified styrene-divinyl benzene (B151609) sulfonic acid type acidic cation exchange resin can simplify the workup process as it can be easily filtered off.[7][8]

Experimental Protocol: Direct Esterification using an Acid Catalyst

This protocol outlines a general procedure for the synthesis of this compound via direct esterification.

Materials:

-

Diethylene glycol

-

Glacial acetic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid[9] or sulfuric acid[4])

-

Azeotropic dehydrating agent (e.g., toluene[10] or butyl acetate[9])

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (or similar setup for water removal)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diethylene glycol and an excess of glacial acetic acid. The molar ratio of acetic acid to diethylene glycol is typically between 2.2:1 and 3:1.[9]

-

Catalyst and Dehydrating Agent Addition: Add the acid catalyst (e.g., 0.1-1% of the total reactant mass for p-toluenesulfonic acid[9]) and an azeotropic dehydrating agent (e.g., 10-20% of the total reactant mass for butyl acetate[9]).

-

Heating and Reflux: Heat the mixture to reflux. The reaction temperature is generally maintained between 100-160 °C.[9] The water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring the Reaction: The reaction can be monitored by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed. The reaction time can vary, but several hours of reflux are typical.[4][11]

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a dilute sodium bicarbonate solution to neutralize the acid catalyst.[4] Subsequently, wash with water.[4]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and then filter.[4]

The following diagram illustrates the general workflow for the synthesis of this compound via direct esterification.

References

- 1. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]

- 2. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]

- 3. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]

- 4. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN104355996A - Method for synthesizing ethylene glycol diacetate by adopting transesterification method - Google Patents [patents.google.com]

- 6. abdulsattarsons.net [abdulsattarsons.net]

- 7. Production method of ethylene glycol diacetate (EGDA) (2013) | Wu Yibiao | 1 Citations [scispace.com]

- 8. CN103435481A - Production method of ethylene glycol diacetate (EGDA) - Google Patents [patents.google.com]

- 9. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]

- 10. CN101209970A - Diethylene glycol monoacetate, this compound and preparation method thereof - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

Diethylene Glycol Diacetate (CAS 628-68-2): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Diethylene Glycol Diacetate (CAS 628-68-2), covering its physicochemical properties, safety information, and known biological interactions. This guide aims to be a valuable resource for those utilizing or investigating this compound in their work.

Physicochemical Properties

This compound is a colorless, odorless liquid. It is an organic compound belonging to the class of glycol diacetates and is characterized by its solvent capabilities.[1] Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H14O5 | [1][2][3] |

| Molecular Weight | 190.19 g/mol | [2][4][5] |

| Density | 1.101 g/mL at 25 °C | [6][7] |

| Boiling Point | 250 °C | [8] |

| Melting Point | 18-20 °C | [8] |

| Flash Point | >110 °C (>230 °F) - closed cup | [6][9] |

| Refractive Index | n20/D 1.431 | [6][9] |

| Solubility | Soluble in water, alcohols, and many organic solvents. | [1] |

Safety and Handling

This compound is classified as a combustible liquid and can cause serious eye irritation.[6][9] Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this chemical.

GHS Hazard Information:

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation. |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 |

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Applications in Research and Drug Development

This compound serves as a versatile molecule in various research and industrial applications.

PROTAC Linker

A significant application of this compound in modern drug development is its use as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][10] The PEG linker component can enhance the solubility and cell permeability of the PROTAC molecule.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diethylene glycol, diacetate | C8H14O5 | CID 69411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Neurotoxic Effects of Nephrotoxic Compound Diethylene Glycol <em>in vivo</em>, and the Mitochondrial Dynamics of Toxic Metabolite Diglycolic Acid <em>in vitro</em> - ProQuest [proquest.com]

- 9. Diethylene glycol diacetate_TargetMol [targetmol.com]

- 10. benchchem.com [benchchem.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

Solubility Profile of Diethylene Glycol Diacetate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethylene glycol diacetate in a range of common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide incorporates data from its close structural analog, ethylene (B1197577) glycol diacetate, alongside qualitative descriptions and theoretical predictions to offer a thorough understanding for research and development applications.

Core Concepts in Solubility

The principle of "like dissolves like" is fundamental to understanding solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, possessing both ester and ether functionalities, exhibits a degree of polarity that influences its interaction with various solvents. Its miscibility is also governed by its ability to form intermolecular forces, such as dipole-dipole interactions, with solvent molecules.

Quantitative Solubility Data

Table 1: Solubility of Ethylene Glycol Diacetate in Water

| Solvent | Temperature | Solubility |

| Water | 20 °C (68 °F) | 160 g/L[1] |

Note: This data is for ethylene glycol diacetate, a close structural analog of this compound. This information can be used as a reliable estimate for the solubility of this compound.

Qualitative Solubility in Organic Solvents

Based on available data for similar compounds and general principles of chemical solubility, the following qualitative assessment can be made for this compound:

-

High Solubility/Miscibility: In polar protic and aprotic solvents such as ethanol, methanol, and acetone, this compound is expected to be miscible or have very high solubility. This is supported by the fact that the parent compound, diethylene glycol, is miscible with alcohol and acetone.

-

Moderate to High Solubility: In solvents with intermediate polarity like ethyl acetate, good solubility is anticipated.

-

Lower Solubility: In nonpolar aromatic solvents such as toluene, solubility is likely to be lower compared to polar solvents.

-

Very Low Solubility/Immiscibility: In nonpolar aliphatic solvents like hexane, this compound is expected to have very low solubility or be immiscible.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for the accurate and reproducible determination of solubility. The following are widely accepted protocols:

OECD Test Guideline 105: Water Solubility

This guideline details two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[2]

1. Column Elution Method (for solubilities below 10⁻² g/L):

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

-

Apparatus: Temperature-controlled column, inert support material (e.g., glass beads, silica (B1680970) gel), precision pump, and an analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

-

Procedure:

-

The support material is coated with the test substance.

-

The coated material is packed into the column.

-

Water is pumped through the column at a low flow rate.

-

Fractions of the eluate are collected and analyzed.

-

The process continues until the concentration of the substance in the eluate is constant.

-

2. Flask Method (for solubilities above 10⁻² g/L):

-

Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined.

-

Apparatus: Flask with a stirrer, constant temperature bath, and an analytical instrument for concentration measurement.

-

Procedure:

-

An excess of the test substance is added to a known volume of water in the flask.

-

The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The mixture is allowed to stand to allow undissolved material to settle.

-

A sample of the supernatant is taken, filtered or centrifuged to remove any suspended particles, and then analyzed to determine the concentration.

-

ASTM E1148: Standard Test Method for Measurements of Aqueous Solubility

This standard provides comprehensive procedures for measuring the aqueous solubility of organic compounds, covering a wide range of solubility values.[1] The methodologies are similar in principle to the OECD guidelines, emphasizing the importance of reaching equilibrium and accurate analytical measurement.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the Flask Method.

Caption: Generalized workflow for solubility determination via the Flask Method.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Diethylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol diacetate (DEGDA) is a diester of diethylene glycol and acetic acid, finding applications as a solvent and plasticizer. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and use in various applications, particularly in contexts where it might be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its primary decomposition products, proposed reaction mechanisms, and the analytical techniques employed for their characterization. Due to a lack of extensive research specifically on the thermal decomposition of pure this compound, this guide also draws upon analogous data from structurally similar compounds to infer potential decomposition pathways.

Thermal Decomposition Pathways of Esters

The thermal decomposition of esters can proceed through several pathways, largely dependent on the molecular structure of the ester and the conditions of pyrolysis. For simple esters containing a β-hydrogen in the alcohol moiety, a common mechanism is a concerted elimination reaction that proceeds through a six-membered cyclic transition state, yielding an alkene and a carboxylic acid.[1] In the case of more complex esters, radical-initiated decomposition mechanisms can also occur, leading to a wider array of products.

Inferred Thermal Decomposition of this compound

While specific experimental data on the pyrolysis of pure this compound is limited in the public domain, we can infer potential decomposition pathways based on the thermal degradation of related compounds, such as aliphatic polyesters and other glycol esters.[2]

The primary decomposition of this compound is likely to involve the cleavage of the ester linkages. This can occur through a β-elimination reaction, if a suitable hydrogen atom is available, or through homolytic cleavage to form radicals. Given the structure of this compound, several decomposition routes are plausible.

One potential pathway involves the intramolecular cyclization of the diethylene glycol moiety upon cleavage of the acetate (B1210297) groups, which could lead to the formation of cyclic ethers like 1,4-dioxane. This is supported by studies on the thermal degradation of polymers containing diethylene glycol units, where the formation of cyclic oligomers has been observed.

Another possibility is the hydrolysis of the ester bonds if water is present, which would yield diethylene glycol and acetic acid. Subsequent thermal decomposition of diethylene glycol can produce a variety of aldehydes, alcohols, and ethers.[3]

A JEOL application note on the pyrolysis-GC/MS analysis of a vinyl acetate resin containing diethylene glycol dibenzoate (a structurally similar compound) identified several presumed pyrolysis products of the dibenzoate ester.[4] This suggests that pyrolysis of this compound would likely also produce a complex mixture of smaller molecules resulting from the fragmentation of the parent molecule.

The following diagram illustrates a logical workflow for the analysis of thermal decomposition products.

Caption: A typical experimental workflow for the analysis of thermal decomposition products.

Potential Thermal Decomposition Products

Based on the decomposition mechanisms of analogous compounds, the thermal decomposition of this compound is expected to yield a mixture of products. The table below summarizes the potential products and the likely mechanisms of their formation.

| Potential Product | Chemical Formula | Proposed Formation Mechanism |

| Acetic Acid | CH₃COOH | Cleavage of the ester bond. |

| Ethylene | C₂H₄ | Fragmentation of the glycol chain. |

| 1,4-Dioxane | C₄H₈O₂ | Intramolecular cyclization of the diethylene glycol moiety. |

| 2-Acetoxyethyl vinyl ether | C₆H₁₀O₃ | Elimination reaction involving one acetate group. |

| Diethylene Glycol | C₄H₁₀O₃ | Hydrolysis of the ester bonds (if water is present). |

| Carbon Monoxide | CO | Further decomposition of organic fragments at high temperatures. |

| Carbon Dioxide | CO₂ | Further decomposition of organic fragments at high temperatures. |

Experimental Protocols

The primary technique for analyzing the thermal decomposition products of a liquid sample like this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) .

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A small, precise amount of this compound is introduced into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium or nitrogen) within a micro-furnace pyrolyzer. This rapid heating causes the thermal decomposition of the sample into smaller, more volatile fragments.

-

Gas Chromatography (GC) Separation: The resulting pyrolysis products (pyrolyzates) are immediately swept by a carrier gas into a gas chromatograph. The GC column separates the different components of the mixture based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used to elute compounds with a wide range of boiling points.

-

Mass Spectrometry (MS) Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

-

Data Analysis: The mass spectra of the separated components are compared to a library of known spectra (e.g., the NIST library) for identification. The retention time in the gas chromatogram also aids in identification.

The following diagram illustrates a potential decomposition pathway.

Caption: A simplified potential thermal decomposition pathway for this compound.

Conclusion

References

- 1. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. meglobal.biz [meglobal.biz]

- 4. Structural Analysis of Additives and Related Compounds in Vinyl Acetate by using a Py-GC-HRTOFMS and msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]

Diethylene glycol diacetate molecular weight and formula

Diethylene glycol diacetate is a chemical compound with applications in various industrial processes. This document provides core information regarding its molecular formula and weight.

Chemical Identity

Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| Chemical Formula | C8H14O5[1][2][3] |

| Molecular Weight | 190.19 g/mol [1][2][3] |

| IUPAC Name | 2-(2-acetyloxyethoxy)ethyl acetate[1][4] |

| CAS Number | 628-68-2[1][2][3][5] |

This compound is an acetate (B1210297) ester formed from the condensation of the two hydroxy groups of diethylene glycol with two molecules of acetic acid.[1][5] It is also known by several synonyms, including 2,2'-Oxybisethanol diacetate, Bis(2-acetoxyethyl) ether, and Oxydiethylene acetate. This compound is utilized as a coagulating agent in the production of polyester (B1180765) fibers and can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[2][5]

References

- 1. Diethylene glycol, diacetate | C8H14O5 | CID 69411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 628-68-2 | FD62557 [biosynth.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Diethyleneglycol diacetate | 628-68-2 [chemicalbook.com]

Purity Standards for Research-Grade Diethylene Glycol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for research-grade Diethylene glycol diacetate (DEGDA). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the quality attributes of this compound for their work. This document outlines typical specifications, key analytical methodologies for purity assessment, and potential impurities that may be present.

Introduction to this compound in Research

This compound (CAS No. 628-68-2) is a diester of diethylene glycol and acetic acid.[1] Its properties as a solvent and plasticizer make it a valuable excipient in various pharmaceutical and research applications.[2] Ensuring the high purity of DEGDA is critical in research and drug development to guarantee the reliability, reproducibility, and safety of experimental outcomes. Impurities can introduce variability, interfere with analytical measurements, and potentially exhibit toxicological effects.

Physicochemical Properties

A foundational aspect of defining purity is understanding the fundamental physical and chemical characteristics of the compound.

| Property | Value |

| Chemical Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Mild, characteristic |

| Boiling Point | 250 °C[3] |

| Melting Point | 19 °C[3] |

| Density | 1.101 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.431 |

| Solubility | Miscible with many organic solvents. |

Purity Specifications for Research-Grade this compound

While a universally adopted monograph for "research-grade" this compound may not be formally established by all pharmacopeias, a high degree of purity is expected. The following table summarizes typical specifications based on commercially available high-purity grades and analytical best practices.

| Parameter | Specification | Test Method |

| Assay (Purity) | ≥ 98.0% (GC)[4] | Gas Chromatography (GC-FID) |

| Identity | Conforms to reference spectra | FTIR, ¹H NMR |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Acidity (as Acetic Acid) | ≤ 0.05% | Titration |

| Diethylene Glycol | ≤ 0.1% | GC-FID or HPLC |

| Heavy Metals (as Pb) | ≤ 10 ppm | ICP-MS or Colorimetric Method |

| Residue on Ignition | ≤ 0.01% | Gravimetric |

Potential Impurities

The primary impurities in this compound often stem from the synthesis process, which typically involves the esterification of diethylene glycol with acetic acid.

A logical workflow for identifying and controlling these impurities is crucial.

References

Methodological & Application

Application Notes and Protocols: Diethylene Glycol Diacetate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol diacetate (DEGDA) is a high-boiling point, low-toxicity, and biodegradable solvent with potential applications in various drug delivery systems. Its properties as a solvent and plasticizer make it a candidate for formulating poorly water-soluble drugs, developing transdermal patches, and creating nanoparticle drug carriers. This document provides an overview of its applications, supported by experimental protocols and key data.

A critical consideration is the purity of DEGDA. It must be free from its toxic parent compound, diethylene glycol (DEG), which has been implicated in numerous poisoning incidents due to contamination in pharmaceutical products. Therefore, rigorous quality control and analytical testing are imperative when using DEGDA in pharmaceutical formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for considering its role in different drug delivery formulations.

| Property | Value | Reference |

| Molecular Formula | C8H14O5 | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, pleasant | [2] |

| Boiling Point | 250 °C | [3] |

| Melting Point | 19 °C | [3] |

| Density | 1.101 g/cm³ | [3] |

| Flash Point | 135 °C | [3] |

| Solubility in Water | Slightly soluble | [4] |

| Miscibility | Miscible with most organic solvents | [4] |

Applications in Drug Delivery

Solvent for Poorly Water-Soluble Drugs

DEGDA's solvent properties make it a potential vehicle for dissolving drugs with low aqueous solubility, thereby enhancing their bioavailability. A Chinese patent application suggests its utility as a solubilizer in pharmaceutical and daily chemical industries.[5]

Logical Relationship: From Poor Solubility to Enhanced Bioavailability

Figure 1: Workflow illustrating the role of DEGDA in enhancing the bioavailability of poorly water-soluble drugs.

Plasticizer in Transdermal Patches

In transdermal drug delivery systems (TDDS), plasticizers are crucial for ensuring the flexibility and proper adhesion of the patch to the skin. Glycol derivatives are commonly used for this purpose. DEGDA's low volatility and compatibility with various polymers make it a suitable candidate as a plasticizer, potentially influencing the drug release rate from the patch matrix.

Experimental Workflow: Formulation and Evaluation of Transdermal Patches

References

- 1. Diethylene glycol, diacetate | C8H14O5 | CID 69411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morphology and particle size of di(ethylene glycol) mediated metallic copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101209970A - Diethylene glycol monoacetate, this compound and preparation method thereof - Google Patents [patents.google.com]

Application Notes and Protocols: Diethylene Glycol Diacetate as a Plasticizer for Cellulosic Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethylene Glycol Diacetate as a Plasticizer

This compound is a high-boiling, colorless, and low-odor liquid that is used as a solvent and plasticizer in various polymer applications.[1] For cellulosic resins, which are inherently rigid, the addition of a plasticizer is crucial to impart flexibility, improve processability, and enhance the mechanical properties of the final product. Plasticizers work by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer.

While specific performance data for this compound is scarce, its chemical structure suggests it would be a compatible and effective plasticizer for polar polymers like cellulose (B213188) esters. It is a non-hazardous and odorless alternative to other solvents, which is a desirable property in many applications, including packaging.

Comparative Quantitative Data of Plasticizers in Cellulosic Resins

Due to the limited availability of direct quantitative data for this compound, the following tables summarize the performance of other common plasticizers in cellulose acetate (B1210297). This data can serve as a benchmark for the evaluation of this compound.

Table 1: Mechanical Properties of Plasticized Cellulose Diacetate (CDA) Films

| Plasticizer (30 wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |

| Triacetin (TA) | 30.2 ± 0.2 | 11.6 ± 1.8 | 2.1 ± 0.1 | [2] |

| Diacetin (DA) | 27.2 ± 0.2 | 9.4 ± 2.4 | 1.9 ± 0.1 | [2] |

| Triethyl Citrate (TEC) | ~25 | ~20 | ~1.5 | [3] |

| Diethyl Phthalate (DEP) | ~30 | ~15 | ~2.0 | [3] |

Table 2: Thermal Properties of Plasticized Cellulose Diacetate (CDA)

| Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Reference |

| None | 0 | ~190-200 | [2] |

| Triacetin (TA) | 20 | ~140 | [2] |

| Triacetin (TA) | 30 | ~110 | [2] |

| Diacetin (DA) | 30 | ~105 | [2] |

| Triethyl Citrate (TEC) | 25 | ~90 | [3] |

| Diethyl Phthalate (DEP) | 25 | ~85 | [3] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of plasticized cellulosic resin films. These can be adapted to evaluate the performance of this compound.

Preparation of Plasticized Cellulosic Resin Films by Solvent Casting

This protocol describes a common method for preparing thin polymer films in a laboratory setting.

Materials and Equipment:

-

Cellulosic resin (e.g., Cellulose Acetate, powder)

-

This compound (or other plasticizer for comparison)

-

Solvent (e.g., Acetone)

-

Glass petri dishes or a flat glass plate

-

Magnetic stirrer and stir bars

-

Beakers

-

Graduated cylinders

-

Desiccator

-

Drying oven

Procedure:

-

Drying: Dry the cellulosic resin powder in a vacuum oven at a specified temperature (e.g., 80 °C) for a set time (e.g., 4 hours) to remove any moisture.

-

Dissolution:

-

In a beaker, dissolve a specific amount of the dried cellulosic resin in a measured volume of solvent (e.g., 10 g of cellulose acetate in 90 mL of acetone) with continuous stirring using a magnetic stirrer.

-

The concentration of the polymer solution can be adjusted depending on the desired film thickness.

-

-

Plasticizer Addition:

-

To the polymer solution, add the desired amount of this compound (e.g., 10, 20, 30 wt% relative to the polymer weight).

-

Continue stirring until the plasticizer is completely dissolved and the solution is homogeneous.

-

-

Casting:

-

Pour the homogeneous solution into a clean, dry glass petri dish or onto a level glass plate.

-

Ensure the solution spreads evenly to achieve a uniform thickness.

-

-

Drying:

-

Cover the casting surface to allow for slow evaporation of the solvent at room temperature for 24 hours. This slow evaporation helps to prevent the formation of bubbles and ensures a smooth film surface.

-

After the initial evaporation, transfer the cast film to a drying oven at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove any residual solvent.

-

-

Film Removal and Storage:

-

Carefully peel the dried film from the glass surface.

-

Store the film in a desiccator to prevent moisture absorption before characterization.

-

Caption: Workflow for the preparation of plasticized cellulosic resin films via solvent casting.

Characterization of Plasticized Films

The tensile properties of the plasticized films can be determined according to ASTM D882 or ISO 527-3 standards.[4][5][6][7][8][9][10][11]

Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Specimen grips

-

Calipers for measuring specimen dimensions

Procedure:

-

Specimen Preparation: Cut the plasticized films into dumbbell-shaped or rectangular specimens with precise dimensions as specified in the chosen standard.

-

Testing:

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed until the specimen breaks.

-

Record the load and elongation data throughout the test.

-

-

Data Analysis: From the stress-strain curve, determine the following properties:

-

Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

-

Elongation at Break (%): The percentage increase in length at the point of fracture.[12]

-

Young's Modulus (GPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

-

Caption: Experimental workflow for determining the mechanical properties of plasticized films.

The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC) following ASTM E1356.[13][14]

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans

Procedure:

-

Sample Preparation: Accurately weigh a small sample of the plasticized film (5-10 mg) and seal it in an aluminum pan.

-

DSC Analysis:

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The DSC will measure the heat flow to the sample relative to the reference.

-

-

Data Analysis: The glass transition temperature is observed as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.

References

- 1. specialchem.com [specialchem.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. productcatalog.eastman.com [productcatalog.eastman.com]

- 5. specialchem.com [specialchem.com]

- 6. productcatalog.eastman.com [productcatalog.eastman.com]

- 7. researchgate.net [researchgate.net]

- 8. dokumen.pub [dokumen.pub]

- 9. eastman.com [eastman.com]

- 10. books.google.cn [books.google.cn]

- 11. Characterization of Cellulose Acetate-based Derivative Films with Addition of Polyethylene Glycol Using Breath Figure Array Method [ktappi.kr]

- 12. US5100944A - Use of ethylene glycol diacetate in waterborne adhesives - Google Patents [patents.google.com]

- 13. EGDA (Ethylene Glycol Diacetate)-98% purity, same as Eastman EGDA [m.polyaspartic-polyurea.com]

- 14. cms.chempoint.com [cms.chempoint.com]

Application Note: Quantification of Diethylene Glycol Diacetate using Gas Chromatography-Flame Ionization Detection (GC-FID)

AN-GC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust method for the quantitative analysis of Diethylene Glycol Diacetate (DEGDA) using Gas Chromatography with Flame Ionization Detection (GC-FID). While specific public-domain methods for DEGDA are not extensively documented, this protocol has been developed based on established methods for analogous compounds such as glycols, glycol ethers, and other glycol acetates.[1][2][3] The method employs a mid-polarity capillary column and provides a straightforward sample preparation protocol suitable for various matrices. This document provides the complete methodology, including instrument parameters, sample and standard preparation, and typical method performance characteristics.

Principle

This compound is a diester with sufficient volatility for direct analysis by gas chromatography. The compound is separated from the sample matrix and other components on a capillary GC column. Following separation, the analyte is detected by a Flame Ionization Detector (FID), which generates a response proportional to the mass of carbon atoms entering the flame. Quantification is achieved by comparing the peak area of the analyte in the sample to that of known calibration standards using an external or internal standard method.

Apparatus and Materials

-

Gas Chromatograph (GC): Agilent 7890A or equivalent, equipped with a Split/Splitless injector and a Flame Ionization Detector (FID).[2]

-

GC Column: Rxi-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent mid-polarity cyanopropylphenyl-based column).[1]

-

Data System: Chromatography Data System (CDS) for instrument control and data analysis.

-

Autosampler: Recommended for precision and repeatability.

-

Analytical Balance: 4-decimal place minimum.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

-

Syringe Filters: 0.45 µm PTFE or Nylon, if required for sample clarification.

Reagents and Standards

-

Carrier Gas: Helium (99.999% purity or higher).

-

FID Gases: Hydrogen (99.999%), and compressed air (zero grade).

-

Solvent/Diluent: Methanol or Acetonitrile (HPLC grade or higher).

-

This compound (DEGDA): Analytical standard (≥99% purity).

-

Internal Standard (IS) (Optional): 1,3-Propanediol or 2,2,2-Trichloroethanol.[2][4] Prepare a stock solution at approximately 5 mg/mL in the chosen diluent.

Experimental Protocols

Standard Preparation

-

Primary Stock Standard (10 mg/mL): Accurately weigh approximately 100 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with the selected diluent. Mix thoroughly.

-

Working Standards: Prepare a series of calibration standards by performing serial dilutions of the Primary Stock Standard. A typical concentration range might be 1.0 µg/mL to 100 µg/mL.

-

Internal Standard Fortification (if used): If using an internal standard, add a consistent volume of the IS stock solution to each calibration standard and sample preparation to achieve a constant final concentration (e.g., 50 µg/mL).

Sample Preparation

The following is a general protocol for a liquid sample. Method development and validation would be required for specific complex matrices.

-

Accurately weigh an appropriate amount of the sample (e.g., 1.0 g) into a suitable volumetric flask (e.g., 10 mL).

-

Add diluent to approximately 75% of the flask volume and mix thoroughly to dissolve the sample.

-

If using an internal standard, add the specified volume of the IS stock solution.

-

Dilute to the final volume with the diluent and mix until homogeneous.

-

If the solution contains particulates, filter an aliquot through a 0.45 µm syringe filter into a 2 mL autosampler vial for analysis.

Gas Chromatography (GC) Operating Conditions

The following parameters are a recommended starting point and should be optimized as necessary.

| Parameter | Value |

| GC Column | Rxi-1301Sil MS, 30 m x 0.25 mm, 0.25 µm (or equivalent)[1] |

| Injector | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio)[4] |

| Injection Volume | 1.0 µL |

| Carrier Gas | Helium |

| Column Flow | 1.2 mL/min (Constant Flow) |

| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 260 °C Hold: 5 min at 260 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (He) | 25 mL/min |

Experimental and Data Analysis Workflow

The overall process from sample receipt to final report generation is outlined below.

Caption: Workflow for the GC-FID quantification of this compound.

Data and Performance

Method Validation Summary

A full method validation should be performed according to ICH Q2(R1) guidelines. The following table summarizes typical performance characteristics based on methods for similar analytes.[2][5][6][7]

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 over the calibration range |

| Range | 1.0 µg/mL - 100 µg/mL |

| Precision (RSD%) | Repeatability (≤ 2.0%), Intermediate Precision (≤ 3.0%) |

| Accuracy (% Recovery) | 90.0% - 110.0% at three concentration levels |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; typically around 1.0 µg/mL.[7] |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3; typically around 0.3 µg/mL. |

| Specificity | No interfering peaks from blank or placebo matrix at the retention time of the analyte. |

System Suitability

System suitability tests must be performed before analysis to ensure the chromatographic system is performing adequately.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor | 0.8 - 1.5 for the DEGDA peak |

| Resolution (Rs) | > 2.0 between DEGDA and the closest eluting peak |

| Repeatability (n=6) | RSD ≤ 2.0% for peak area and retention time of standards |

Conclusion

The described GC-FID method provides a reliable and robust starting point for the quantification of this compound in various sample types. The use of a mid-polarity column offers good peak shape and resolution for this analyte. Users should perform a full method validation for their specific sample matrix to ensure the method is fit for its intended purpose.

References

- 1. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 2. fda.gov [fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. fda.gov [fda.gov]

- 5. Identification and quantification of ethylene glycol and diethylene glycol in plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

Application Notes and Protocols: Diethylene Glycol Diacetate as a Non-Toxic Solvent Alternative in Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diethylene glycol diacetate (DEGDA) as a potential non-toxic solvent alternative in agrochemical formulations. Due to limited publicly available data on the specific use of this compound in agrochemical formulations, this document leverages extensive research on the closely related and structurally similar compound, ethylene (B1197577) glycol diacetate (EGDA), as a predictive model for performance and application. The protocols provided are standardized for the evaluation of new solvents in agrochemical contexts.

Introduction to this compound

This compound (CAS No. 628-68-2) is an acetate (B1210297) ester of diethylene glycol.[1][2] It is a clear, colorless liquid with a high boiling point and low vapor pressure, making it a potentially safer alternative to volatile organic compounds (VOCs) commonly used in agrochemical formulations, such as xylene and other aromatic hydrocarbons.[2] Traditional solvents in formulations like emulsifiable concentrates (EC) can pose environmental and health risks.[3][4][5] Green solvents, which are characterized by low toxicity, biodegradability, and minimal environmental impact, are emerging as viable alternatives.[3][4][6]

While specific studies on DEGDA in agrochemicals are not widely published, the properties of the closely related ethylene glycol diacetate (EGDA) have been studied, demonstrating its potential as a low-toxicity, eco-friendly, and effective solvent in herbicide and pesticide formulations.[3][4][5][6][7] EGDA has been shown to enhance the efficacy of active ingredients by improving droplet adhesion and leaf retention.[3][4][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 628-68-2 | [1][2] |

| Molecular Formula | C8H14O5 | [1][2] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 250 °C | [2] |

| Melting Point | 19 °C | [2] |

| Flash Point | 135 °C | [2] |

| Specific Gravity | 1.115 - 1.120 | [2] |

Toxicological Profile

This compound is classified as causing serious eye irritation.[1] It is important to handle this chemical with appropriate personal protective equipment.

As a comparative reference, studies on ethylene glycol diacetate (EGDA) have shown it to be a low-toxicity and eco-friendly solvent.[3][4][6] Formulations using EGDA were found to be 2-3 times less cytotoxic to human bronchial cells compared to xylene-based preparations.[3][4] The toxicity of EGDA in animal experiments is thought to be related to its metabolic conversion to ethylene glycol.[8]

Performance in Agrochemical Formulations (Data from Ethylene Glycol Diacetate as a Proxy)

The following data on ethylene glycol diacetate (EGDA) provides a strong indication of the potential performance benefits of using structurally similar glycol ether esters like DEGDA in agrochemical formulations.

Enhanced Efficacy and Leaf Retention

Studies on EGDA-based herbicide formulations have demonstrated superior performance compared to traditional xylene-based formulations.

| Performance Metric | EGDA Formulation Improvement | Reference |

| Leaf Retention | 24% - 40% increase | [3][4] |

| Weed Control (Greenhouse) | 9.1% - 30.5% superior to xylene formulations | [3][4] |

| Weed Control (Field) | 4.8% - 6.7% superior to xylene formulations | [3][4] |

Improved Physicochemical Properties of Formulations

EGDA contributes to more favorable physical properties of agrochemical formulations, which can lead to better application and performance.

| Formulation Property | EGDA-based Formulation | Xylene-based Formulation | Reference |

| Surface Tension | Lower | Higher | [3][4] |

| Contact Angle on Leaves | Lower | Higher | [3][4] |

| Flash Point | 96 °C | Lower | [5][7] |

Experimental Protocols

The following are detailed protocols for the evaluation of a new solvent, such as this compound, in an agrochemical formulation.

Protocol for Determining Active Ingredient Solubility

Objective: To determine the solubility of a specific active ingredient (AI) in this compound.

Materials:

-

This compound

-

Active Ingredient (e.g., tebuconazole, pyraclostrobin)[9]

-

Analytical balance

-

Vortex mixer

-

Shaker water bath

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare saturated solutions of the AI in DEGDA by adding an excess of the AI to a known volume of the solvent in a sealed container.

-

Equilibrate the solutions in a shaker water bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the AI in the diluted sample using a validated HPLC method.

-

Express the solubility as g/L or wt%.

Protocol for Emulsion Stability Test

Objective: To assess the stability of an emulsifiable concentrate (EC) formulation prepared with this compound.

Materials:

-

EC formulation containing the AI, DEGDA, and an emulsifier system.

-

CIPAC standard hard water

-

Graduated cylinders with stoppers

-

Water bath

Procedure:

-

Prepare the EC formulation by dissolving the AI in DEGDA and then adding the emulsifier package.

-

Add a specified volume of the EC formulation (e.g., 5 mL) to a graduated cylinder containing a known volume of CIPAC standard hard water (e.g., 95 mL).

-

Invert the cylinder 30 times and allow it to stand undisturbed.

-

Observe and record the amount of cream or sediment at time intervals of 30 minutes, 1 hour, 2 hours, and 24 hours.

-

For accelerated stability testing, the emulsion can be stored at elevated temperatures (e.g., 54°C) for 14 days before evaluation.

Protocol for Determining Surface Tension and Contact Angle

Objective: To measure the surface tension and contact angle of the prepared formulation to predict its spreading and wetting characteristics.

Materials:

-

Tensiometer (for surface tension measurement)

-

Goniometer (for contact angle measurement)

-

Parafilm or a representative leaf surface

-

Micropipette

Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the diluted EC formulation.

-

Place a droplet of the diluted formulation onto the test surface (parafilm or leaf) using a micropipette.

-

Use the goniometer to measure the contact angle of the droplet on the surface.

-

Repeat the measurements for a control formulation (e.g., xylene-based).

Visualizations

Caption: Experimental workflow for evaluating a new solvent in agrochemical formulations.

Caption: Logical relationship between solvent properties and formulation performance.

References

- 1. Diethylene glycol, diacetate | C8H14O5 | CID 69411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalland21.com [chemicalland21.com]

- 3. [PDF] Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations | Semantic Scholar [semanticscholar.org]

- 4. Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of ethylene glycol diacetate as an alternative carrier for use in agrochemical emulsifiable concentrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ethylene glycol diacetate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. WO2019084894A1 - Solvents for agricultural applications and pesticide formulations - Google Patents [patents.google.com]

Application Note: Formulation and Evaluation of Thermoplastic Acrylic Coatings Utilizing Diethylene Glycol Diacetate as a Coalescing Solvent

AN-TPA-DEGDA-001

Introduction

Thermoplastic acrylic (TPA) resins are extensively used in the coatings industry for their exceptional durability, excellent weather resistance, and high gloss. The final properties of the coating film are significantly influenced by the solvent system used, which controls evaporation rates, resin solubility, and film formation. Diethylene glycol diacetate (DEGDA) is a slow-evaporating, low-odor, and water-insoluble solvent that is effective as a coalescing agent in acrylic latex coatings. Its high boiling point and excellent solvency for a wide range of resins make it a suitable candidate for modifying the properties of solvent-borne thermoplastic acrylic coatings, particularly in applications requiring a smooth finish and controlled drying times.

This document provides a detailed protocol for the formulation of a thermoplastic acrylic coating incorporating this compound. It outlines the experimental workflow for preparation, application, and subsequent performance evaluation. The objective is to assess the impact of varying DEGDA concentrations on key coating properties such as viscosity, drying time, hardness, and adhesion.

Experimental Overview & Workflow

The experimental process involves the preparation of a base thermoplastic acrylic lacquer, followed by the creation of several formulations with varying levels of this compound. These formulations are then applied to a standardized substrate and cured under controlled conditions. Finally, the dried coating films are subjected to a series of standardized tests to evaluate their physical and performance characteristics.

Figure 1: Experimental workflow for formulating and evaluating TPA coatings with DEGDA.

Materials & Equipment

-

Resin: Solid thermoplastic acrylic resin (e.g., 40-50% solution in Toluene/Xylene).

-

Primary Solvents: Toluene, Xylene, Methyl Ethyl Ketone (MEK).

-

Coalescing Solvent: this compound (DEGDA).

-

Substrate: Cold-rolled steel panels or glass panels.

-

Equipment: High-speed disperser/mixer, viscosity cup (e.g., Zahn Cup #2), film applicator (drawdown bar), drying time recorder, pencil hardness tester, cross-hatch adhesion tester.

Formulation Protocol

The following protocol details the preparation of a control formulation and variations containing DEGDA. All quantities are represented as parts by weight.

-

Preparation of TPA Resin Solution:

-

If starting with a solid resin, dissolve the thermoplastic acrylic resin in a primary solvent blend (e.g., Toluene/MEK 1:1 ratio) to achieve a 45% non-volatile matter (NVM) solution.

-

Charge the primary solvent blend into a mixing vessel.

-

Under slow agitation, gradually add the solid TPA resin beads.

-

Increase agitation speed and mix until all resin is completely dissolved and the solution is homogenous. This may take several hours.

-

-

Coating Formulation:

-

Prepare four formulations as detailed in Table 1.

-

For each formulation, charge the TPA Resin Solution into a clean mixing vessel.

-

Under agitation, add the specified amount of this compound.

-

Add the remaining primary solvents to adjust the formulation to the final weight.

-

Mix at high speed for 15 minutes to ensure complete homogenization.

-

Allow the formulation to rest for at least 1 hour before testing viscosity and application.

-

Performance Data

The following table summarizes the expected impact of DEGDA concentration on the physical properties of the thermoplastic acrylic coating.

| Property | Test Method | F-0 (Control) | F-1 (2% DEGDA) | F-2 (4% DEGDA) | F-3 (6% DEGDA) |

| This compound (% of total solvent) | - | 0% | 2% | 4% | 6% |

| Viscosity (Zahn Cup #2, seconds) | ASTM D4212 | 25 | 26 | 27 | 29 |

| Set-to-Touch Time (minutes) | ASTM D5895 | 15 | 18 | 22 | 28 |

| Dry-Hard Time (hours) | ASTM D5895 | 1.5 | 2.0 | 2.5 | 3.5 |

| Pencil Hardness (7 days cure) | ASTM D3363 | H | H | F | F |

| Adhesion (Cross-hatch, %) | ASTM D3359 | 98% | 99% | 99% | >99% |

| Gloss (60°) | ASTM D523 | 92 | 93 | 94 | 94 |

Note: The data presented in this table is illustrative and represents typical trends observed when incorporating a slow-evaporating, active solvent like DEGDA. Actual results may vary based on the specific TPA resin, primary solvent blend, and ambient conditions.

Test Method Protocols

-

Viscosity Measurement (ASTM D4212):

-

Ensure the coating formulation is at a constant temperature (25°C ± 0.5°C).

-

Submerge the Zahn Cup #2 into the coating until it is completely full.

-

Lift the cup vertically and start a stopwatch the moment the top edge of the cup breaks the surface.

-

Stop the stopwatch when the first distinct break in the liquid stream is observed at the bottom of the cup.

-

Record the elapsed time in seconds.

-

-

Drying Time (ASTM D5895):

-

Apply the coating to a glass panel at a specified wet film thickness (e.g., 75 µm).

-

Immediately place the panel on a mechanical drying time recorder.

-

The recorder will track the transition from a fluid to a solid film, indicating various stages of drying (Set-to-Touch, Dry-Hard).

-

-

Pencil Hardness (ASTM D3363):

-

Place the cured coating panel on a firm, level surface.

-

Starting with the hardest pencil (e.g., 6H), press it firmly against the film at a 45° angle and push forward about 6 mm.

-

Examine the film for any gouge or scratch.

-

Repeat the process with progressively softer pencils until a pencil is found that does not scratch or gouge the film. The hardness of that pencil is the reported coating hardness.

-

-

Cross-Hatch Adhesion (ASTM D3359):

-

Use a special cross-hatch cutting tool to make a grid of 6 cuts by 6 cuts through the film to the substrate.

-

Apply a specified pressure-sensitive tape over the grid and smooth it into place.

-

Within 90 seconds, remove the tape by pulling it off rapidly back upon itself at a 180° angle.

-

Examine the grid area for any removed coating and rate the adhesion according to the ASTM scale (5B = no detachment, 0B = >65% detachment).

-

Discussion

The inclusion of this compound, a slow-evaporating solvent, is expected to have a plasticizing effect on the coating during film formation. This leads to several predictable changes in performance:

-

Viscosity: A slight increase in viscosity may be observed due to the specific solvency characteristics of DEGDA with the acrylic resin.

-

Drying Time: As a high-boiling point (slow-evaporating) solvent, DEGDA significantly extends both the set-to-touch and dry-hard times. This longer "open time" can be beneficial for applications requiring good flow and leveling, minimizing brush or roller marks.

-

Hardness: The retention of a slow solvent can act as a temporary plasticizer, resulting in a slightly softer film in the initial curing stages. The final hardness may become comparable to the control after full solvent evaporation.

-

Adhesion & Gloss: The extended open time allows for better film coalescence and substrate wetting, which can lead to improved adhesion and higher gloss values.

By carefully selecting the concentration of DEGDA, formulators can precisely control the drying characteristics and final appearance of thermoplastic acrylic coatings to meet the demands of specific applications.

Troubleshooting & Optimization

Improving solubility of compounds with Diethylene glycol diacetate

Welcome to the technical support center for the use of Diethylene Glycol Diacetate (DEGDA) as a solvent for enhancing compound solubility. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEGDA) and what are its primary uses?

This compound (DEGDA), also known as 2,2'-Oxybisethanol diacetate, is a high-boiling point, slow-evaporating solvent.[1] It is an organic acetate (B1210297) and is considered a weak polar aprotic solvent.[2] Due to its powerful solvency for a broad range of materials, it is widely used in industrial applications such as paints, coatings, adhesives, and inks.[2][3] While less common, it has also been used in pharmaceutical and cosmetic formulations as a solvent for active ingredients or as a carrier for fragrances, where its mild odor and low toxicity are advantageous.[4][5]

Q2: What are the key physical and chemical properties of DEGDA relevant to its use as a solvent?

Understanding the physicochemical properties of DEGDA is crucial for its effective use in formulations. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | 2,2′-Oxybisethanol diacetate, Bis(2-acetoxyethyl) ether | [6] |

| CAS Number | 628-68-2 | [6] |

| Molecular Formula | C₈H₁₄O₅ | [7] |

| Molecular Weight | 190.19 g/mol | [6][7] |

| Appearance | Colorless liquid | [8] |

| Odor | Mild, pleasant, fruity | [2][8] |

| Boiling Point | ~250 °C | [9] |

| Melting Point | ~19 °C | [9] |

| Density | ~1.101 g/mL at 25 °C | [6] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Water Solubility | Limited. Miscibility increases with temperature. | [2] |

Q3: What types of compounds is DEGDA most likely to dissolve?

As a weak polar aprotic solvent, DEGDA is effective at dissolving a wide range of organic resins and compounds.[2] Its structure, containing both ether and ester functional groups, allows it to interact with various solutes. It is most suitable for non-polar to weakly polar molecules. Highly polar or ionic compounds are likely to have poor solubility.

Q4: How stable is DEGDA in a formulation?

DEGDA is an ester and is susceptible to hydrolysis back into diethylene glycol and acetic acid. This reaction can be catalyzed by the presence of strong acids or strong bases, especially at elevated temperatures.[2] Therefore, the pH of the formulation is a critical factor for ensuring the stability of both DEGDA and the dissolved compound.

Q5: What are the primary safety and handling considerations for DEGDA?

DEGDA is a combustible liquid and should be kept away from heat, sparks, and open flames.[6][10] It is recommended to handle it in a well-ventilated area and to use personal protective equipment, including safety goggles and chemical-resistant gloves.[11] While it is noted for having lower toxicity than some other glycols, direct contact may cause skin and eye irritation.[7] Always consult the latest Safety Data Sheet (SDS) before use.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using DEGDA.

Problem: My compound precipitates when an aqueous buffer is added to the DEGDA stock solution.

-

Cause: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water (a process known as "crashing out"). DEGDA itself has limited water miscibility, which can be exceeded upon dilution, causing the solvent and/or the compound to come out of solution.

-

Solution 1: Optimize the Co-solvent Ratio. The final concentration of DEGDA in the aqueous solution may be too low to maintain the compound's solubility. Try preparing a series of dilutions to find the maximum tolerable water content. It may be necessary to maintain a higher percentage of the organic solvent in the final mixture.

-

Solution 2: Change the Dilution Method. Instead of adding the aqueous buffer to the organic stock, try adding the organic stock slowly to the vortexing aqueous buffer. This "reverse dilution" can sometimes prevent localized high concentrations that initiate precipitation.

-

Solution 3: Use a Surfactant. Incorporating a non-ionic surfactant (e.g., Polysorbate 80, Kolliphor® EL) can help stabilize the compound in the mixed aqueous-organic environment by forming micelles.

Problem: The mixture of my compound and DEGDA has formed an oil or emulsion instead of a clear solution.

-

Cause: This phenomenon, known as "oiling out," can occur if the solubility is being tested at a temperature above the compound's melting point, or if significant impurities are present.[12] It can also happen if the solvent and solute have borderline miscibility.

-

Solution 1: Increase Solvent Volume. Add more DEGDA to the mixture. The initial amount may be insufficient to fully dissolve the compound at that temperature, leading to a supersaturated, unstable state.[12]

-

Solution 2: Gentle Heating. Gently warming the mixture while stirring can increase the solubility of the compound and break the emulsion. Ensure the temperature stays well below the degradation point of your compound and the boiling point of the solvent.

-

Solution 3: Co-Solvent Addition. Introduce a third solvent in which both DEGDA and your compound are miscible. A solvent like ethanol (B145695) or isopropanol (B130326) can act as a "bridge" to create a single-phase solution.

Problem: I observe degradation of my active compound in the DEGDA formulation.

-

Cause: The stability of your compound may be compromised by the formulation's pH or by the DEGDA solvent itself. As DEGDA is an ester, it can undergo hydrolysis, especially under acidic or basic conditions, which would change the pH of the solution over time and could catalyze the degradation of a pH-sensitive compound.[2]

-

Solution 1: pH Control. Buffer the formulation to a pH where your compound has maximum stability. Be aware that the buffer's effectiveness might be different in a mixed solvent system compared to a fully aqueous one.

-

Solution 2: Stability Study. Conduct a short-term stability study. Prepare the formulation and store it under different temperature and light conditions. Analyze samples at various time points (e.g., 0, 24, 48 hours) using a suitable analytical method like HPLC to quantify the active compound and detect any degradants.

-

Solution 3: Inert Atmosphere. If your compound is sensitive to oxidation, preparing and storing the stock solution under an inert gas like nitrogen or argon can improve its stability.[13]

Experimental Protocols

Protocol: Determination of Saturation Solubility in DEGDA

This protocol outlines a general method to determine the maximum solubility of a compound in this compound at a specific temperature.

-

Preparation: Add a pre-weighed excess amount of the compound (e.g., 10-20 mg) to a known volume of DEGDA (e.g., 1 mL) in a glass vial. The compound should be in excess to ensure a saturated solution is formed.

-

Equilibration: Seal the vial tightly. Place the vial in a shaking incubator or on a rotator plate at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time allows the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow undissolved solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Sampling: Carefully pipette a known volume of the clear supernatant from the top layer, being cautious not to disturb the solid pellet at the bottom.

-

Dilution: Dilute the collected supernatant with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile, methanol) to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the compound.

-

Calculation: Calculate the saturation solubility in mg/mL or mol/L based on the measured concentration and the dilution factor used.

Visualizations

Caption: Workflow for evaluating DEGDA as a potential solvent.

Caption: Troubleshooting precipitation in aqueous dilutions.

References

- 1. Ethylene Glycol Diacetate | Univar Solutions [univarsolutions.com]